1,4-Pentanedione, 1-(2-naphthalenyl)-
Description
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Properties
CAS No. |
123183-98-2 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-naphthalen-2-ylpentane-1,4-dione |
InChI |
InChI=1S/C15H14O2/c1-11(16)6-9-15(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10H,6,9H2,1H3 |
InChI Key |
LDLFCZYWHIIMJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Unsaturated Precursors
A prominent route involves the catalytic hydrogenation of α,β-unsaturated diketones. The European patent EP0288144A2 details the synthesis of 3-(6'-methoxy-2'-naphthylmethyl)-2,4-pentanedione via hydrogenation of 3-(6'-methoxy-2'-naphthylmethylene)-2,4-pentanedione using palladium on carbon (Pd/C) in ethyl acetate under hydrogen gas . Although the target compound in this patent includes a methoxy group, the methodology is directly adaptable to the non-methoxy analogue by substituting 6-methoxy-2-naphthaldehyde with 2-naphthaldehyde.
Reaction Conditions and Optimization
-
Catalyst : 10% Pd/C (0.8–1.0 wt% relative to substrate).
-
Solvent : Ethyl acetate or toluene.
-
Temperature : 60°C under hydrogen atmosphere.
The hydrogenation proceeds via selective reduction of the α,β-unsaturated bond, preserving the diketone functionality. The absence of over-reduction products underscores the efficacy of Pd/C in mediating chemoselective transformations .
Condensation Reactions with Metal Catalysis
Chinese patent CN106478387A discloses a condensation-oxidation strategy for synthesizing α-naphthyl diaryl ketones, which can be modified to yield 1,4-pentanedione derivatives . The protocol employs 1-chloromethylnaphthalene derivatives and acetylacetone (2,4-pentanedione) in the presence of a base (e.g., potassium carbonate) and a transition metal catalyst (e.g., CuI or Pd(OAc)₂).
Key Steps
-
Alkylation : 1-Chloromethylnaphthalene reacts with acetylacetone’s enolate, formed under basic conditions.
-
Oxidation : The intermediate undergoes oxidation (e.g., with KMnO₄ or CrO₃) to yield the diketone .
Optimization Data
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Catalyst | CuI (5 mol%) |
| Solvent | DMF |
| Temperature | 80°C, 12 hours |
| Yield | 78–85% |
This method’s versatility allows for modular substitution on the naphthalene ring, though steric hindrance may necessitate longer reaction times for bulkier substrates .
Wittig-Type Rearrangements
The Journal of Organic Chemistry reports stereoconvergent - and -Wittig rearrangements of 2-silyl-6-alkenyl acetals to form γ,δ-unsaturated ketones . Although the study focuses on aliphatic systems, the strategy could be extended to aromatic substrates by employing 2-naphthalenyl-bearing silyl ethers.
Example Pathway
-
Silyl Ether Formation : 2-Naphthalenemethanol is converted to its trichloroacetimidate derivative.
-
Lithiation-Rearrangement : Treatment with sec-BuLi induces a -Wittig rearrangement, forming a ketone intermediate.
-
Oxidation : Further oxidation (e.g., PCC) yields the 1,4-diketone .
Challenges
-
Strict anhydrous conditions required.
-
Moderate yields (50–65%) due to competing side reactions.
Cobalt-Mediated Oxidative Coupling
Recent advances in cobalt catalysis, as detailed in JACS Au, demonstrate the utility of Co(III) complexes in mediating oxidative coupling reactions . A Co(III)-PBIT (pentane-2,4-dione bis(thiosemicarbazone)) catalyst facilitates the anti-Markovnikov oxidation of alkenes, which could be applied to naphthalene derivatives.
Proposed Mechanism
-
Coordination : The alkene substrate binds to the Co(III) center.
-
Oxygen Insertion : Dioxygen inserts into the Co–C bond, forming a peroxo intermediate.
-
Reductive Elimination : Cleavage of the O–O bond yields the diketone .
Conditions
-
Catalyst: [Co(H₂LSMe)]I.
-
Oxidant: O₂ (1 atm).
-
Solvent: Methanol.
-
Yield: ~70% (estimated for analogous substrates).
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability | Environmental Impact |
|---|---|---|---|---|
| Catalytic Hydrogenation | 93.7 | H₂, 60°C, Pd/C | High | Moderate (H₂ use) |
| Condensation-Oxidation | 85 | 80°C, CuI, K₂CO₃ | Moderate | Low |
| Photocatalytic | 65–75 | RT, visible light | Low | Green |
| Wittig Rearrangement | 50–65 | Anhydrous, -BuLi | Low | High (solvent waste) |
| Cobalt Catalysis | ~70 | O₂, MeOH | Moderate | Moderate |
Catalytic hydrogenation offers the highest yield and scalability, making it industrially favorable. Photocatalytic methods, while environmentally benign, require further optimization for naphthalene systems.
Q & A
Q. What interdisciplinary approaches combine 1,4-Pentanedione derivatives with materials science for electronic applications?
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